molecular formula C6H12O3S B2957616 2-Cyclopropylethyl methanesulfonate CAS No. 124217-77-2

2-Cyclopropylethyl methanesulfonate

Cat. No. B2957616
Key on ui cas rn: 124217-77-2
M. Wt: 164.22
InChI Key: QGIVNHURAZETRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530504B2

Procedure details

To a mixture of 2-cyclopropylethanol (5.35 g, 62.1 mmol) and dichloromethane (107 mL) were added methanesulfonyl chloride (5.29 mL, 68.3 mmol) and triethylamine (13.1 mL, 93.1 mmol) in that order while stirring on ice, and the resulting mixture was stirred for 1 hour. Water and ethyl acetate were then added to the reaction mixture. After thoroughly shaking the mixture, the organic layer was separated and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was then filtered, and the solvent in the filtrate was distilled off under reduced pressure to obtain the title compound (10.3 g, 62.7 mmol).
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
5.29 mL
Type
reactant
Reaction Step Two
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][CH2:5][OH:6])[CH2:3][CH2:2]1.ClCCl.[CH3:10][S:11](Cl)(=[O:13])=[O:12].C(N(CC)CC)C>C(OCC)(=O)C.O>[CH3:10][S:11]([O:6][CH2:5][CH2:4][CH:1]1[CH2:3][CH2:2]1)(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
5.35 g
Type
reactant
Smiles
C1(CC1)CCO
Name
Quantity
107 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
5.29 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
13.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring on ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After thoroughly shaking the mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCC1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 62.7 mmol
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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